molecular formula C18H13N3O3S2 B2910410 methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate CAS No. 361482-18-0

methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate

Cat. No.: B2910410
CAS No.: 361482-18-0
M. Wt: 383.44
InChI Key: FEVSLUOPMFFTMF-UHFFFAOYSA-N
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Description

Methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate is a structurally complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and nitrogen (aza) atoms, a methyl substituent at position 11, and a benzoate ester functional group. Its synthesis likely involves multi-step reactions, including cyclization and carbamoylation, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c1-9-19-14-13(25-9)8-7-12-15(14)26-18(20-12)21-16(22)10-3-5-11(6-4-10)17(23)24-2/h3-8H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVSLUOPMFFTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocycles:

  • Tricyclic and Tetracyclic Systems :
    • describes 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6, which features a tetracyclic system with dithia and aza groups. Unlike the target compound, it lacks the benzoate ester and carbamoyl linkage but includes a methoxyphenyl substituent. This difference may influence solubility and electronic properties .
    • discusses a hexaazatricyclo compound with a similar fused-ring system but six nitrogen atoms, highlighting how heteroatom composition affects reactivity and stability .
  • Benzoate Derivatives: Compounds such as methyl 4-[2-(2-chloro-3-cyanopyrid-4-yl)ethyl]benzoate () and ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate () share the benzoate ester moiety but differ in substituents (e.g., pyridyl, cyanopyridyl, or phenethylamino groups). These variations impact steric and electronic profiles .

Physicochemical and Spectral Properties

  • Melting Points and Solubility: While direct data for the target compound are unavailable, analogues like methyl 4-[4,4-dicyano-3-(2-dimethylaminovinyl)but-3-enyl]benzoate () form yellow crystals with moderate purity (82%), suggesting crystalline tendencies for benzoate derivatives . The methoxy group in ’s tetracyclic compound may enhance solubility compared to the target compound’s methyl group .
  • Spectroscopic Characterization :

    • NMR and mass spectrometry (EIMS) are standard for verifying structures of similar compounds (). The target compound’s tricyclic system would likely produce distinct ¹H NMR shifts, particularly for the methyl and dithia-diaza moieties .
    • X-ray crystallography, facilitated by SHELX software (), could resolve the target compound’s stereochemistry, as seen in hexaazatricyclo systems .

Biological Activity

Methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core linked to a heterocyclic system that includes thiazole and benzothiazole rings. The presence of multiple functional groups contributes to its diverse reactivity and potential biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the same class. For instance:

  • Antibacterial Activity : Compounds related to this compound have shown significant inhibitory effects against various pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 µM .
CompoundTarget BacteriaMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fMicrococcus luteusModerate
3fCandida spp.High

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within microbial cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Binding Affinity : Studies using molecular docking have suggested that the compound can form stable interactions with target proteins through hydrogen bonds and pi-stacking interactions .

Study on Antimicrobial Efficacy

A study evaluated a series of thiazolopyridine derivatives for their antimicrobial activity against various strains of bacteria and fungi. The findings indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

In Silico Studies

In silico assessments demonstrated favorable binding interactions between the compound and target enzymes like DNA gyrase and MurD. The calculated binding energies and inhibition constants indicated that these compounds could serve as promising leads for new antimicrobial agents .

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